N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
Overview
Description
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the dynamic instability of microtubules, which is the process of continuous polymerization and depolymerization . The compound’s mode of action is consistent with that of colchicine, a known inhibitor of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the microtubule dynamics, disrupting various cellular processes that rely on microtubules . This disruption can lead to cell cycle arrest in the G2/M phase and induce cell apoptosis .
Result of Action
The result of this compound’s action is the induction of cell apoptosis in a dose-dependent manner, and the arrest of cells in the G2/M phase . This leads to effective antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 .
Biochemical Analysis
Biochemical Properties
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a protein that is essential for microtubule formation. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The interaction between this compound and tubulin involves binding to the colchicine binding site on tubulin, thereby preventing the polymerization process . This inhibition disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cell lines such as HeLa, MCF-7, and HT-29, this compound induces cell apoptosis in a dose-dependent manner . It arrests cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways by disrupting microtubule dynamics, which are essential for intracellular transport and signal transduction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with tubulin. By binding to the colchicine binding site on tubulin, this compound inhibits the polymerization of tubulin into microtubules . This inhibition leads to the disruption of microtubule dynamics, which are critical for various cellular processes such as cell division, motility, and intracellular transport . The inhibition of tubulin polymerization by this compound results in cell cycle arrest and apoptosis, particularly in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function have been noted in both in vitro and in vivo studies . Over extended periods, this compound continues to inhibit tubulin polymerization, leading to sustained cell cycle arrest and apoptosis in cancer cells . The compound may undergo degradation under certain conditions, which could affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tubulin polymerization and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may affect its bioavailability and efficacy . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells . The distribution of this compound within tissues is influenced by its binding affinity to tubulin and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound may also localize to specific compartments or organelles, depending on its targeting signals and post-translational modifications . These localizations are crucial for its activity and function in disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine typically involves the reaction of 1-methylindole with cyclohexylamine under specific conditions. One common method includes the use of a condensation reaction where 1-methylindole is reacted with cyclohexylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the indole ring .
Scientific Research Applications
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-[(1-Methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature an indole ring and have been studied for their anticancer properties.
1-Methylindole-3-carboxaldehyde: This compound is used as a reactant in various synthetic reactions and has applications in medicinal chemistry.
Uniqueness
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is unique due to its specific structure, which combines an indole ring with a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]cyclohexanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-18-12-13(15-9-5-6-10-16(15)18)11-17-14-7-3-2-4-8-14/h5-6,9-10,12,14,17H,2-4,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMACMHFOGRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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